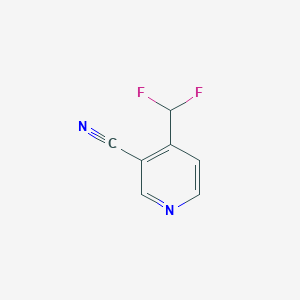

4-(Difluoromethyl)nicotinonitrile

説明

特性

分子式 |

C7H4F2N2 |

|---|---|

分子量 |

154.12 g/mol |

IUPAC名 |

4-(difluoromethyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C7H4F2N2/c8-7(9)6-1-2-11-4-5(6)3-10/h1-2,4,7H |

InChIキー |

ISXCCOIIPYLHMR-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CC(=C1C(F)F)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichloro-4-(difluoromethyl)nicotinonitrile with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)nicotinonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

化学反応の分析

Types of Reactions

4-(Difluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethyl group can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of 4-(Difluoromethyl)nicotinonitrile include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and the use of solvents such as chloroform and methanol .

Major Products Formed

The major products formed from the reactions of 4-(Difluoromethyl)nicotinonitrile depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various difluoromethyl-substituted derivatives .

科学的研究の応用

Chemical Research Applications

Building Block for Synthesis

4-(Difluoromethyl)nicotinonitrile serves as a crucial building block in organic synthesis. Its difluoromethyl group enhances the reactivity of the nicotinonitrile framework, making it suitable for constructing more complex organic molecules. Researchers utilize this compound in the synthesis of various derivatives, which are essential in developing new materials and pharmaceuticals.

Example Case Study : A study demonstrated the successful synthesis of novel pyridine derivatives using 4-(difluoromethyl)nicotinonitrile as a starting material, showcasing its versatility in generating compounds with diverse biological activities .

Biological Applications

Potential Biological Activities

Research indicates that 4-(Difluoromethyl)nicotinonitrile exhibits promising biological activities. It is being studied for its effects on cellular processes, particularly concerning its interaction with specific molecular targets such as enzymes and receptors. This interaction may modulate their activity, leading to various biological effects .

Example Case Study : A recent investigation explored the compound's role as a potential therapeutic agent against certain diseases, including its inhibitory effects on cancer cell lines. The results showed significant cytotoxicity against specific tumor types, indicating its potential as a lead compound for further drug development .

Medical Applications

Therapeutic Potential

The medicinal chemistry field is actively exploring 4-(Difluoromethyl)nicotinonitrile for its therapeutic potential. Studies have focused on its efficacy as an anti-inflammatory and anticancer agent. The compound's unique structure allows it to interact with biological pathways that are critical in disease progression.

Example Case Study : In a pharmacological study, derivatives of 4-(difluoromethyl)nicotinonitrile were evaluated for their ability to inhibit HIV-1 reverse transcriptase activity. Some derivatives displayed potent inhibitory effects, suggesting that modifications to the core structure could lead to effective antiviral agents .

Industrial Applications

Development of New Materials

In industrial settings, 4-(Difluoromethyl)nicotinonitrile is utilized in the development of new chemical products and materials. Its unique chemical properties make it suitable for formulating advanced materials used in electronics and pharmaceuticals.

Example Case Study : An industrial synthesis process was optimized to produce 4-(difluoromethyl)nicotinonitrile at scale, ensuring high yield and purity. This process involved controlled reaction conditions that maximize efficiency while minimizing waste, demonstrating the compound's viability for large-scale applications .

Summary Table of Applications

作用機序

The mechanism of action of 4-(Difluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Key Observations :

- Hydroxyl groups (-OH) in introduce electron-donating effects, altering solubility and hydrogen-bonding capacity.

- Steric Effects : Bulky aryl substituents (e.g., pyren-1-yl in ) increase steric hindrance, affecting molecular packing (e.g., high melting points >310°C) and interaction with biological targets.

Comparative Insights :

- Molluscicidal Activity : Difluoromethyl and trifluoromethyl derivatives () elevate transaminase levels (ALT/AST), indicating membrane disruption. Trifluoromethyl analogs show 1.97-fold higher ALT induction than difluoromethyl derivatives, suggesting stronger bioactivity .

- Cytotoxicity : Chlorinated derivatives () demonstrate potent antiproliferative effects, likely due to enhanced electrophilicity from chloro groups.

生物活性

4-(Difluoromethyl)nicotinonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

4-(Difluoromethyl)nicotinonitrile belongs to a class of compounds known as nicotinonitriles, which are characterized by a pyridine ring with a nitrile group and a difluoromethyl substituent. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development.

The biological activity of 4-(difluoromethyl)nicotinonitrile is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Compounds similar to 4-(difluoromethyl)nicotinonitrile have been shown to inhibit specific enzymes, including those involved in cancer progression and inflammatory responses. For example, some derivatives have demonstrated inhibitory effects on the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway linked to inflammation and cancer .

- Antimicrobial Activity : Preliminary studies suggest that 4-(difluoromethyl)nicotinonitrile exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Biological Activity Data

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various nicotinonitrile derivatives, including 4-(difluoromethyl)nicotinonitrile, against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant bactericidal activity with an MIC comparable to standard antibiotics like ciprofloxacin .

- Cytotoxicity in Cancer Cells : Research on related compounds has indicated that the difluoromethyl group enhances cytotoxicity in cancer cell lines. In vitro assays showed that derivatives exhibit higher lipophilicity and increased interactions with cellular membranes, leading to enhanced anticancer activity .

- Inflammatory Response Modulation : In models of inflammation, compounds similar to 4-(difluoromethyl)nicotinonitrile have been shown to reduce pro-inflammatory cytokine production by inhibiting NF-κB activation pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。